molecular formula C18H17ClN4 B10993487 4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline

4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline

Cat. No.: B10993487
M. Wt: 324.8 g/mol
InChI Key: NUBNNZTXEFNUNI-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a piperazine ring, particularly with a chlorophenyl group, enhances the compound’s pharmacokinetic properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline typically involves the reaction of 4-chlorophenylpiperazine with a quinazoline derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom (quinazoline). The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.

    4-(4-Chlorophenyl)piperazin-1-yl)methanone: Another compound with a chlorophenyl-piperazine moiety.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine structure but different functional groups.

Uniqueness

4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline is unique due to its specific combination of the quinazoline and chlorophenyl-piperazine moieties. This unique structure contributes to its distinct pharmacokinetic properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H17ClN4

Molecular Weight

324.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C18H17ClN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-16-3-1-2-4-17(16)20-13-21-18/h1-8,13H,9-12H2

InChI Key

NUBNNZTXEFNUNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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